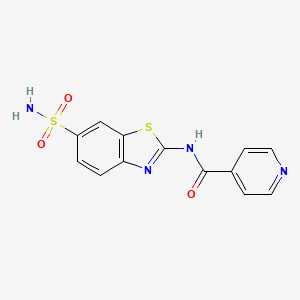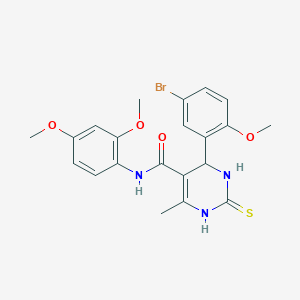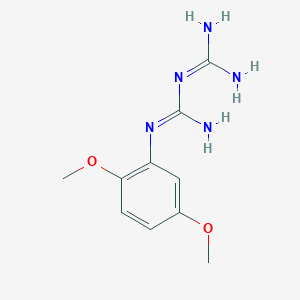
N-(2,5-dimethoxyphenyl)imidodicarbonimidic diamide
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)imidodicarbonimidic diamide is an organic compound belonging to the class of dimethoxybenzenes. These compounds are characterized by a benzene ring substituted with two methoxy groups.
Méthodes De Préparation
The synthesis of N-(2,5-dimethoxyphenyl)imidodicarbonimidic diamide typically involves the reaction of 2,5-dimethoxyaniline with cyanamide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography .
Analyse Des Réactions Chimiques
N-(2,5-dimethoxyphenyl)imidodicarbonimidic diamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Applications De Recherche Scientifique
N-(2,5-dimethoxyphenyl)imidodicarbonimidic diamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of N-(2,5-dimethoxyphenyl)imidodicarbonimidic diamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as thymidylate synthase, which plays a crucial role in DNA synthesis. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
N-(2,5-dimethoxyphenyl)imidodicarbonimidic diamide can be compared with other similar compounds, such as:
N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide: This compound has similar structural features but differs in the position of the methoxy groups, which can influence its chemical reactivity and biological activity.
N-(2-methoxyphenyl)imidodicarbonimidic diamide: This compound has only one methoxy group, which can result in different chemical and biological properties.
Propriétés
IUPAC Name |
1-(diaminomethylidene)-2-(2,5-dimethoxyphenyl)guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2/c1-16-6-3-4-8(17-2)7(5-6)14-10(13)15-9(11)12/h3-5H,1-2H3,(H6,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZWWPQYTPYYAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N=C(N)N=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795072 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


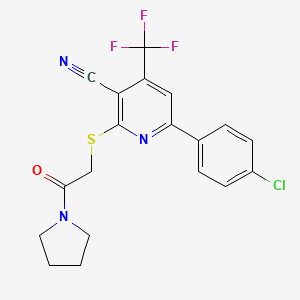
![methyl 1-[(4-methylphenyl)sulfonyl]-2-piperidinecarboxylate](/img/structure/B4173832.png)
![N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide](/img/structure/B4173839.png)
![2-(4-fluorobenzenesulfonyl)-N-[2-methyl-6-(propan-2-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B4173847.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide](/img/structure/B4173854.png)
![N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]alaninamide](/img/structure/B4173868.png)
![Propan-2-yl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4173875.png)
![9-(4-butoxy-3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4173876.png)
![2-oxo-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)chromene-3-carboxamide](/img/structure/B4173877.png)
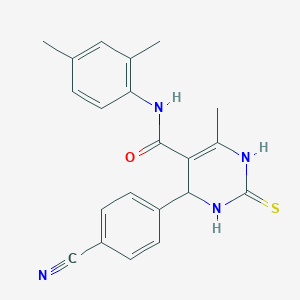
![3-[3-cyano-6-(2,4-dichlorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-methylpropanamide](/img/structure/B4173912.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide](/img/structure/B4173920.png)
